molecular formula C8H17ClO B13188419 1-Chloro-6-methoxy-2-methylhexane

1-Chloro-6-methoxy-2-methylhexane

Katalognummer: B13188419
Molekulargewicht: 164.67 g/mol
InChI-Schlüssel: PVXPAOIACMLJHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-6-methoxy-2-methylhexane is an organic compound with the molecular formula C8H17ClO It is a derivative of hexane, where a chlorine atom is attached to the first carbon, a methoxy group to the sixth carbon, and a methyl group to the second carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-6-methoxy-2-methylhexane can be synthesized through several methods. One common approach involves the chlorination of 6-methoxy-2-methylhexane. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron (Fe) or ultraviolet light to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-6-methoxy-2-methylhexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming 6-methoxy-2-methylhexane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: 6-methoxy-2-methylhexanol, 6-methoxy-2-methylhexanenitrile.

    Oxidation: 6-methoxy-2-methylhexanal, 6-methoxy-2-methylhexanoic acid.

    Reduction: 6-methoxy-2-methylhexane.

Wissenschaftliche Forschungsanwendungen

1-Chloro-6-methoxy-2-methylhexane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 1-chloro-6-methoxy-2-methylhexane involves its interaction with various molecular targets. The chlorine atom, being electronegative, can participate in nucleophilic substitution reactions, making the compound reactive towards nucleophiles. The methoxy group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Chloro-2-methylhexane: Similar structure but lacks the methoxy group.

    6-Methoxy-2-methylhexane: Similar structure but lacks the chlorine atom.

    1-Chloro-6-methoxyhexane: Similar structure but lacks the methyl group.

Uniqueness

1-Chloro-6-methoxy-2-methylhexane is unique due to the presence of both a chlorine atom and a methoxy group on the hexane backbone

Eigenschaften

Molekularformel

C8H17ClO

Molekulargewicht

164.67 g/mol

IUPAC-Name

1-chloro-6-methoxy-2-methylhexane

InChI

InChI=1S/C8H17ClO/c1-8(7-9)5-3-4-6-10-2/h8H,3-7H2,1-2H3

InChI-Schlüssel

PVXPAOIACMLJHU-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCCOC)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.